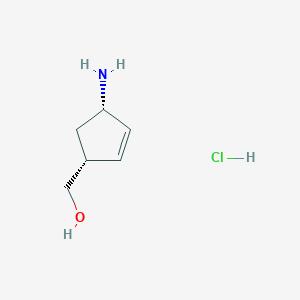

((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

Description

The exact mass of the compound ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1R,4S)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)4-8;/h1-2,5-6,8H,3-4,7H2;1H/t5-,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJSXBUVSKWALM-RIHPBJNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C[C@H]1N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287717-44-6 | |

| Record name | [(1R,4S)-4-aminocyclopent-2-en-1-yl]methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Elucidation of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol Hydrochloride

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The carbocyclic nucleoside scaffold is a cornerstone in the development of antiretroviral therapies, most notably exemplified by Abacavir (Ziagen). While the (1S, 4R) enantiomer serves as the direct precursor to Abacavir, the (1R, 4S) enantiomer—((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride—represents a critical chiral building block for next-generation nucleoside reverse transcriptase inhibitors (NRTIs) and enantiomeric purity standards.

This guide details the rigorous structural elucidation of the (1R, 4S) enantiomer. It moves beyond basic spectral assignment to address the specific challenge of validating the cis-1,4-substitution pattern and establishing absolute configuration in a flexible cyclopentenyl system.

Theoretical Framework & Structural Logic

Structural Identity

The molecule consists of a cyclopentene ring substituted at the 1- and 4-positions.[1][2][3] The "cis" designation is critical: the hydroxymethyl group at C1 and the amino group at C4 reside on the same face of the ring.

-

IUPAC Name: ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride[1]

-

Stereochemistry: (1R, 4S) – cis-relationship between C1 and C4 substituents.

The Stereochemical Challenge

In 1,4-disubstituted cyclopentenes, the ring envelope conformation can obscure coupling constants (

Characterization Workflow

The following workflow ensures a self-validating path from crude isolate to certified reference standard.

Figure 1: Step-by-step structural elucidation workflow ensuring stereochemical integrity.

Spectroscopic Characterization

Mass Spectrometry (ESI-MS)

-

Method: Electrospray Ionization (Positive Mode).

-

Observation: The hydrochloride salt dissociates in solution.

-

Target Ion:

m/z. -

Interpretation: Confirms the molecular weight of the free base (113.08 g/mol ). The presence of chlorine is verified via elemental analysis or ion chromatography (IC), not typically seen in the cation spectrum unless analyzing the salt cluster.

Nuclear Magnetic Resonance (NMR) Strategy

Solvent selection is crucial. D₂O is preferred to eliminate exchangeable amine/hydroxyl protons, simplifying the spectrum to the carbon skeleton. DMSO-d₆ is used if observation of labile protons (

Table 1: ¹H NMR Assignment (400 MHz, D₂O)

| Position | Type | Multiplicity | Structural Insight | ||

| H3 | Olefinic | 6.15 | dt | Downfield alkene proton, | |

| H2 | Olefinic | 5.95 | dt | Upfield alkene proton, | |

| H4 | Methine | 4.15 | m | - | Allylic, |

| H6 | Methylene | 3.65, 3.55 | dd (ABX) | Diastereotopic protons of | |

| H1 | Methine | 3.05 | m | - | Allylic, branching point for methanol. |

| H5a | Methylene | 2.55 | dt | Ring methylene (cis to substituents). | |

| H5b | Methylene | 1.65 | ddd | Ring methylene (trans to substituents). |

Note: Chemical shifts are approximate and dependent on concentration/pH. "dt" = doublet of triplets.

Table 2: ¹³C NMR Assignment (100 MHz, D₂O)

| Position | DEPT-135 Phase | Assignment | |

| C3 | 138.5 | (+) Up | Alkene CH |

| C2 | 130.2 | (+) Up | Alkene CH |

| C6 | 63.8 | (-) Down | |

| C4 | 55.4 | (+) Up | |

| C1 | 45.1 | (+) Up | |

| C5 | 32.5 | (-) Down | Ring |

Stereochemical Validation (The Critical Step)

Distinguishing the (1R, 4S) cis-isomer from the trans-isomer requires proving the spatial proximity of H1 and H4.

NOESY / ROESY Analysis

In the cis-isomer, the ring adopts an envelope conformation where the bulky substituents (hydroxymethyl and amine) prefer a pseudo-equatorial orientation to minimize steric strain, or they pucker such that H1 and H4 are on the same face (pseudo-axial).

-

Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Key Correlation: A strong cross-peak between H1 and H4 .

-

Logic: In the cis-1,4-isomer, the H1-H4 distance is typically < 3.0 Å. In the trans-isomer, H1 and H4 are on opposite faces, resulting in a distance > 4.0 Å and a negligible NOE signal.

Figure 2: NOESY correlation logic. The H1-H4 interaction is the diagnostic signal for the cis-isomer.

Absolute Configuration (Enantiomeric Identity)

Once the cis-relative stereochemistry is confirmed, the absolute configuration ((1R, 4S) vs. (1S, 4R)) is determined via polarimetry.

-

Literature Reference: The (1S, 4R) isomer (Abacavir intermediate) is levorotatory (

) in methanol [1]. -

Target Validation: The (1R, 4S) isomer must exhibit a positive specific rotation (

). -

Protocol: Dissolve 10 mg in 1 mL Methanol (

). Measure at 589 nm (Na D-line) at 20°C. -

Acceptance Criteria:

to

Impurity Profiling & Stability

Common Impurities

-

Trans-Isomer: Result of non-stereoselective synthesis or epimerization. Detected by the splitting of the alkene signal in ¹H NMR and distinct retention time in HPLC.

-

Over-reduced Cyclopentane: Loss of double bond (M+H = 116). Detected by disappearance of olefinic protons at 5.8-6.2 ppm.

Chiral HPLC Method

To ensure enantiomeric excess (ee > 99%):

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (80:20:0.1).

-

Detection: UV at 210 nm.

-

Expectation: Baseline separation of (1R, 4S) and (1S, 4R) enantiomers.

Experimental Protocol: Salt Formation & Isolation

If elucidating from the free base, the formation of the hydrochloride salt is a purification step itself.

-

Dissolution: Dissolve crude amine (1 eq) in anhydrous ethanol.

-

Acidification: Add 1.25 M HCl in ethanol (1.1 eq) dropwise at 0°C.

-

Crystallization: Add diethyl ether until turbid. Cool to -20°C.

-

Filtration: Collect white crystals.

-

Drying: Vacuum dry at 40°C to remove solvent traces (verified by ¹H NMR).

References

-

Daluge, S. M., et al. (1997).[3] "1592U89, a novel carbocyclic nucleoside analog with potent, selective anti-human immunodeficiency virus activity."[3][8] Antimicrobial Agents and Chemotherapy, 41(5), 1082–1093.[3] Link

-

Crimmins, M. T., & King, B. W. (1996).[9] "Asymmetric Synthesis of Carbocyclic Nucleosides: A General Method for the Synthesis of Cyclopentyl Carbocyclic Nucleosides." The Journal of Organic Chemistry, 61(13), 4192–4193. Link

-

Trost, B. M., & Madsen, R. (1994). "Palladium-catalyzed enantioselective synthesis of carbanucleosides." Journal of the American Chemical Society, 116(14), 6453–6454. Link

-

PubChem Compound Summary. (2024). "((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride" (Enantiomer Data).[1][2][7] National Center for Biotechnology Information. Link

Sources

- 1. 2-Cyclopentene-1-methanol, 4-amino-, hydrochloride (1:1), (1S,4R)- | C6H12ClNO | CID 53471860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 168960-19-8: 2-Cyclopentene-1-methanol, 4-amino-, hydr… [cymitquimica.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. researchgate.net [researchgate.net]

- 9. newdrugapprovals.org [newdrugapprovals.org]

Technical Guide: ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

[1][2]

Executive Summary

((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride (CAS: 287717-44-6) is a high-value chiral carbocyclic building block.[1][2] It is the enantiomer of the critical intermediate used to synthesize the antiretroviral drug Abacavir (Ziagen).[3][4]

While the (1S,4R) isomer is the direct precursor to Abacavir, the (1R,4S) isomer discussed in this guide serves two distinct, critical roles in pharmaceutical development:

-

Analytical Standard: It is the essential "enantiomeric impurity" standard required for Quality Control (QC) to validate the stereochemical purity of Abacavir API (Active Pharmaceutical Ingredient).[1][3][4]

-

Synthetic Scaffold: It functions as the starting material for L-like carbocyclic nucleosides (ent-nucleosides), a class of antivirals investigated for improved resistance profiles and reduced host mitochondrial toxicity compared to their D-counterparts.[1][3]

This guide details the physicochemical profile, stereoselective synthesis, and analytical protocols for this specific enantiomer.[3][4]

Chemical Profile & Stereochemistry

The compound consists of a cyclopentene ring substituted with an amino group and a hydroxymethyl group.[1][2][3][4][] The cis-relationship between the substituents and the absolute configuration (1R, 4S) are critical for its biological inactivity (in the context of Abacavir) or specific activity (in ent-nucleosides).[1][3]

| Property | Data |

| IUPAC Name | ((1R,4S)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride |

| Common Name | ent-Abacavir Intermediate; (1R,4S)-Amino alcohol HCl |

| CAS Number | 287717-44-6 (HCl salt); 136522-33-3 (Free base generic) |

| Molecular Formula | C₆H₁₁NO[1][2][6][7] · HCl |

| Molecular Weight | 149.62 g/mol |

| Chirality | (1R, 4S) - cis configuration |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol |

| Melting Point | 158–162 °C (Decomposes) |

Stereochemical Context

In nucleoside chemistry, the cyclopentene ring mimics the sugar moiety.[3][4]

Synthetic Routes & Mechanism

The synthesis of the (1R,4S) isomer relies on the resolution of the starting material, 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam).[1][2][3] The pathway diverges based on which enantiomer of the lactam is isolated.[1][3][4]

The Divergent Pathway (Vince Lactam Route)

The most robust industrial route utilizes the (+)–Vince Lactam to generate the (1R,4S) amine.[1][3][4]

Mechanism of Ring Opening:

-

Substrate: (+)-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one.

-

Hydrolysis/Opening: Acid-catalyzed hydrolysis opens the bicyclic lactam ring.[1][3][4]

-

Reduction: The resulting amino acid/ester is reduced (typically via NaBH₄/I₂ or LiAlH₄) to the amino alcohol.[1][3][4]

-

Salt Formation: Treatment with HCl gas in isopropanol precipitates the hydrochloride salt.[1][3][4]

Visualization of Stereochemical Divergence

The following diagram illustrates how the choice of Vince Lactam enantiomer dictates the final product.

Caption: Stereochemical divergence from Vince Lactam. The (+) isomer is the precursor to the (1R,4S) target.[1][3]

Analytical Characterization & Quality Control

Validating the identity of the (1R,4S) isomer requires distinguishing it from its enantiomer.[3][4] Standard achiral HPLC cannot separate these two; Chiral HPLC is mandatory.[1][3][4]

Chiral HPLC Method (Enantiomeric Purity)

This protocol is designed to detect the (1R,4S) isomer (as the main peak) or quantify it as an impurity in (1S,4R) batches.[1][3][4]

-

Mobile Phase: Perchloric acid (pH 1.5 to 2.[1][3][4]0) or Hexane/Ethanol/DEA (80:20:0.[1][3][4]1) depending on column type.[1][3][4]

-

Flow Rate: 0.5 mL/min.

-

Temperature: 25°C.

-

Expected Retention: The enantiomers will have distinct retention times (Rt).[1][3][4] For Crownpak CR(+), the (1R,4S) isomer typically elutes after the (1S,4R) isomer due to specific host-guest interactions with the crown ether selector.

NMR Verification[1][3][4]

-

¹H NMR (400 MHz, D₂O):

-

Note: The ¹H NMR spectrum is identical for both enantiomers.[1][3][4] It confirms chemical structure but not stereochemistry.[1][3][4] Optical rotation is required for non-chromatographic stereochemical verification.[1][3][4]

Optical Rotation[1][3][4]

Applications in Drug Development[1][3][4][9][12]

Impurity Profiling (USP/EP Standards)

In the commercial production of Abacavir, the presence of the (1R,4S) enantiomer is considered a chiral impurity .[3][4] Regulatory bodies (FDA, EMA) require the quantification of this enantiomer to ensuring it is below the threshold (typically <0.1%).[1][3][4]

-

Usage: The (1R,4S) HCl salt is spiked into samples during method validation to prove the analytical method can separate the two enantiomers.[3][4]

Synthesis of ent-Carbocyclic Nucleosides

Researchers use the (1R,4S) scaffold to synthesize "mirror-image" drugs.[1][3]

-

Rationale: L-nucleosides often show:

-

High Antiviral Potency: They can still be phosphorylated by cellular kinases.[1][3][4]

-

Metabolic Stability: They are often resistant to deaminases that degrade natural D-nucleosides.[1][3][4]

-

Lower Toxicity: They generally do not inhibit human mitochondrial DNA polymerase gamma, reducing side effects like lactic acidosis.[1][3][4]

-

Handling and Stability

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Stability: The free base is prone to oxidation and polymerization.[1][3][4] The hydrochloride salt is significantly more stable but should be kept dry.[1][3][4]

-

Safety: Irritant.[1][3][4] Wear standard PPE (gloves, goggles).[1][3][4] Avoid inhalation of dust.[1][3][4]

References

-

Vince, R. (n.d.).[1][3][4][12] Synthesis of carbocyclic nucleosides via the Vince Lactam.

-

Biosynth Carbosynth. (2024).[1][3][4] (1R,4S)-4-Amino-2-cyclopentene-1-methanol hydrochloride Product Page. Retrieved from [1][3]

-

International Journal of Chemical and Pharmaceutical Analysis. (2015). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol HCL – An Undesired Isomer of Key Starting Material. Link

-

PubChem. (2024).[1][3][4] Compound Summary: ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride (Enantiomer Reference).[1][2] Retrieved from [1][3]

Sources

- 1. 2-Cyclopentene-1-methanol, 4-amino-, hydrochloride (1:1), (1S,4R)- | C6H12ClNO | CID 53471860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijcpa.in [ijcpa.in]

- 3. Vince lactam - Wikipedia [en.wikipedia.org]

- 4. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride [oakwoodchemical.com]

- 7. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol Hydrochloride CAS 168960-19-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. researchgate.net [researchgate.net]

- 9. lotusfeetpharma.com [lotusfeetpharma.com]

- 10. researchgate.net [researchgate.net]

- 11. US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]

- 12. real.mtak.hu [real.mtak.hu]

Technical Whitepaper: Strategic Utilization of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol HCl in Nucleoside Analog Synthesis

Executive Summary & Molecular Profile[1]

((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is a high-value chiral carbocyclic scaffold. It serves as a critical building block in the synthesis of carbocyclic nucleosides—a class of antivirals designed to mimic natural nucleosides while resisting phosphorylase-mediated cleavage due to the replacement of the labile furanose oxygen with a methylene group.

While its enantiomer, the (1S,4R) isomer, is the direct precursor to the blockbuster HIV drug Abacavir , the (1R,4S) isomer (CAS 287717-44-6) holds a dual strategic importance:

-

Enantiodivergent Drug Design: It allows for the synthesis of ent-nucleosides (mirror-image drugs) to explore novel binding pockets or overcome viral resistance.

-

Regulatory Compliance: It is the primary reference standard for impurity profiling in Abacavir manufacturing, a mandatory requirement for CMC (Chemistry, Manufacturing, and Controls) submissions to the FDA and EMA.[1]

Physicochemical Baseline[1]

| Property | Specification | Context |

| Appearance | White to off-white crystalline solid | Highly hygroscopic; requires desiccated storage. |

| Stereochemistry | (1R, 4S) | Cis-relationship between the amino and hydroxymethyl groups. |

| Solubility | Methanol, Water, DMSO | Free base is soluble in organics; HCl salt limits organic solubility.[1] |

| Melting Point | 145–150 °C (Decomposes) | Sharp melting point indicates high enantiomeric purity.[1] |

| Chirality | Levorotatory (-) or Dextrorotatory (+) | Specific rotation depends on solvent/concentration; typically monitored via Chiral HPLC. |

Retrosynthetic Logic & Synthesis

The synthesis of CAS 287717-44-6 hinges on the efficient resolution and ring-opening of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam). The stereochemical integrity of the final product is established at the lactam stage.[1]

The "Vince Lactam" Gateway

The industrial standard involves the enzymatic resolution of racemic Vince Lactam.[1] Hydrolases (e.g., from Pseudomonas or Alcaligenes) selectively hydrolyze one enantiomer of the lactam, leaving the other intact.[1]

-

Pathway A (Desired for Abacavir): Isolation of (-)-lactam

(1S,4R)-Amino alcohol.[2] -

Pathway B (Target for CAS 287717-44-6): Isolation of (+)-lactam or hydrolysis product

(1R,4S)-Amino alcohol.[2]

Step-by-Step Synthesis Protocol

Objective: Preparation of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol HCl from resolved Lactam.

Reagents:

-

Starting Material: (+)-2-azabicyclo[2.2.1]hept-5-en-3-one (or the corresponding amino acid derivative).

-

Solvents: Methanol, THF, Isopropanol.[1]

-

Acid: Hydrochloric acid (in IPA or Dioxane).[1]

Workflow:

-

Boc-Protection (If starting from Amino Acid): The hydrolyzed lactam (amino acid) is protected using Di-tert-butyl dicarbonate (Boc₂O) in basic conditions (NaOH/Dioxane) to prevent amine interference during reduction.

-

Control Point: Monitor disappearance of amine via TLC (ninhydrin stain).[1]

-

-

Reductive Ring Opening: The protected intermediate (or lactam directly) is reduced.[1] The use of NaBH₄/CaCl₂ or LiAlH₄ in THF reduces the carbonyl/ester moiety to the primary alcohol while preserving the internal alkene.[1]

-

Critical Parameter: Temperature must be kept <0°C initially to prevent over-reduction of the double bond.[1]

-

-

Deprotection & Salt Formation: The Boc-amino alcohol is treated with anhydrous HCl (in Isopropanol or Dioxane).[1] The product precipitates as the hydrochloride salt.[1]

Synthesis Pathway Diagram[1][4]

Figure 1: Synthetic workflow from racemic Vince Lactam to the target (1R,4S) amino alcohol.

Applications in Drug Design & Quality Control[5]

A. The "Ent-Nucleoside" Strategy

In antiviral research, "ent-nucleosides" (enantiomers of natural nucleosides) are synthesized to evade viral resistance mechanisms. The (1R,4S) scaffold allows researchers to synthesize the exact mirror image of Carbovir/Abacavir derivatives.[1]

-

Mechanism: These analogs often act as chain terminators.[1] The viral Reverse Transcriptase (RT) may incorporate the ent-isomer, but the unnatural stereochemistry prevents further DNA elongation.

B. Critical Impurity Marker (CMC Requirement)

In the GMP manufacturing of Abacavir, the presence of the (1R,4S) enantiomer is considered a critical quality attribute (CQA).[1]

-

Origin: Incomplete enzymatic resolution of the starting Vince Lactam leads to "enantiomeric leakage."[1]

-

Role of CAS 287717-44-6: It is used to spike HPLC samples during method validation to prove that the analytical method can separate the active drug from its enantiomer (enantiomeric excess determination).

Therapeutic Logic Diagram[1]

Figure 2: Dual utility of the scaffold in therapeutic synthesis and quality control.

Analytical Controls & Validation

Trustworthiness in using this compound relies on verifying its stereochemical purity.[1]

Chiral HPLC Method

Standard reverse-phase HPLC cannot distinguish the (1R,4S) target from the (1S,4R) isomer.

-

Column: Crown Ether based CSP (e.g., Daicel Crownpak CR(+)).[1]

-

Mobile Phase: Aqueous Perchloric acid (pH 2.[1]0) / Methanol (90:10).[1]

-

Detection: UV @ 254 nm.[1]

-

Acceptance Criteria: Resolution factor (

) > 2.0 between enantiomers.

NMR Characterization[1]

-

¹H NMR (DMSO-d₆): Distinctive alkene protons appear at

5.8–6.0 ppm.[1] The methylene protons of the hydroxymethyl group appear as a doublet/multiplet around -

Validation: The integration ratio of the alkene protons to the hydroxymethyl protons must be 1:1 (2H:2H).

Handling & Stability

-

Hygroscopicity: The hydrochloride salt is prone to absorbing atmospheric moisture, which can lead to liquefaction or "gumming."[1]

-

Protocol: Weigh only in a glovebox or low-humidity environment.[1] Store in amber vials with parafilm seals at -20°C.

-

-

Free Base Instability: Do not store the free amine for extended periods.[1] It is prone to oxidation and polymerization.[1] Always convert to the HCl or Tartrate salt for storage.[1]

References

-

Biosynth. (1R,4S)-4-Amino-2-cyclopentene-1-methanol hydrochloride - Product Profile.Link

-

Gangrade, D., et al. (2014).[1][2] "Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate." International Journal of Current Pharmaceutical Analysis.[1]Link[2]

-

Wikipedia. "Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one)." Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 9793729 (Isomer Parent)." Link

-

United States Biological. "Product Specification: ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride." Link

Sources

- 1. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. ijcpa.in [ijcpa.in]

- 3. US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]

Chiral Building Blocks for Nucleoside Analogs: A Technical Guide to Stereoselective Synthesis

Executive Summary

The synthesis of nucleoside analogs—the backbone of modern antiviral (e.g., Remdesivir, Sofosbuvir) and anticancer therapies—is fundamentally a battle against entropy. Unlike traditional small molecules, nucleosides possess multiple stereocenters that must be controlled simultaneously: the anomeric center (C1'), the ribose modifications (C2'/C4'), and increasingly, the phosphorus center (P-chirality) in prodrugs.

This guide analyzes the critical chiral building blocks and synthetic methodologies required to construct these high-value molecular architectures with industrial precision.

Part 1: The Sugar Scaffold – The Chiral Engine

The ribose (or deoxyribose) ring is the primary chiral scaffold. Modern analogs rarely use natural sugars; they require heavy modification at the C2' position to block host exonucleases or induce chain termination.

The 2'-Modification Challenge

The introduction of substituents at the 2'-position (e.g., 2'-fluoro, 2'-C-methyl) destroys the natural "neighboring group participation" (NGP) mechanisms that chemists traditionally relied upon for stereocontrol.

| Modification | Synthetic Challenge | Biological Rationale |

| 2'-Deoxy | Loss of C2'-OH group eliminates NGP; difficult to control | Mimics natural DNA precursors; chain termination.[1] |

| 2'-Fluoro (down) | High electronegativity destabilizes oxocarbenium intermediates; requires electrophilic fluorination (e.g., NFSI). | Increases metabolic stability; mimics 2'-OH electronically but not sterically. |

| 2'-C-Methyl (up) | Steric bulk hinders nucleophilic attack during glycosylation; creates a quaternary center. | Freezes sugar conformation (C3'-endo); potent chain terminator (e.g., Sofosbuvir). |

Mechanism of Action: The Conformation Lock

The biological efficacy of a nucleoside analog often depends on the sugar pucker (

-

North (

)-conformation (C3'-endo): Favored by RNA polymerases (A-form RNA). -

South (

)-conformation (C2'-endo): Favored by DNA polymerases (B-form DNA).

Technical Insight: Introducing a 2'-

Part 2: The Glycosylation Reaction – Controlling the Anomeric Center

The formation of the

The Vorbrüggen Coupling

The industry standard is the Silyl-Hilbert-Johnson reaction, modified by Vorbrüggen.[2]

The Mechanism:

-

Silylation: The nucleobase is activated with BSA (N,O-bis(trimethylsilyl)acetamide) or HMDS to increase solubility and nucleophilicity.

-

Activation: A Lewis acid (typically TMSOTf) generates an oxocarbenium ion at C1' of the sugar.

-

Coupling: The silylated base attacks the electrophilic C1'.

Diagram 1: Vorbrüggen Stereoselectivity Logic

This diagram illustrates the divergence between participating and non-participating groups.

Caption: Stereochemical outcomes of Vorbrüggen coupling dictated by C2' neighboring group participation (NGP).

Expert Note: For 2'-modified sugars lacking NGP (like the 2'-F in Sofosbuvir), chemists often use conformational steering . By using bulky protecting groups on the 3' and 5' positions, the sugar is forced into a conformation that sterically shields the

Part 3: Phosphorus Chirality – The ProTide Revolution

The most significant recent advancement in nucleoside therapeutics is the ProTide technology (Prodrug Nucleotide).

The Problem: P-Chirality

ProTides mask the phosphate group with an amino acid ester and an aryl group to improve cell permeability. This creates a new chiral center at the Phosphorus atom (

-

Issue: Standard phosphorylation yields a 1:1 mixture of

and -

Impact: Often, only one isomer is biologically active (e.g.,

-Sofosbuvir). The other is metabolic dead weight or toxic.

The Solution: Stereoselective Synthesis

Modern synthesis avoids wasteful chiral resolution (HPLC separation) by using chiral auxiliaries or catalysts.

Diagram 2: Stereoselective ProTide Synthesis Workflow

Caption: Catalytic stereoselective installation of the P-chiral center, avoiding racemic mixtures.

Part 4: Experimental Protocols

Protocol A: General Vorbrüggen Coupling (Silylated Base Method)

Applicable for: Ribose and 2'-modified analogs.

-

Silylation: Suspend the nucleobase (1.2 equiv) in dry acetonitrile (MeCN). Add BSA (3.0 equiv). Heat to 80°C until the solution is clear (indicating full silylation).

-

Preparation: Dissolve the protected sugar (1.0 equiv, typically 1-O-acetyl-2,3,5-tri-O-benzoyl-ribose) in dry MeCN.

-

Coupling: Combine the silylated base solution and sugar solution under Argon. Cool to 0°C.[4]

-

Activation: Add TMSOTf (trimethylsilyl trifluoromethanesulfonate) (1.1 equiv) dropwise.

-

Critical Control Point: For 2'-deoxy sugars, lower temperature to -78°C to maximize kinetic control.

-

-

Quench: Stir for 1-4 hours. Quench with cold saturated

. -

Purification: Extract with DCM. The

-anomer is usually more polar; separate via silica gel chromatography.

Protocol B: Stereoselective ProTide Synthesis (Pentafluorophenyl Ester Method)

Applicable for: Synthesizing Sofosbuvir/Remdesivir precursors.

-

Reagent Synthesis: React phenyl dichlorophosphate with L-alanine isopropyl ester hydrochloride (1.0 equiv) and then pentafluorophenol (1.0 equiv). Recrystallize to isolate the single

-pentafluorophenyl intermediate . -

Coupling: Dissolve the nucleoside analog (1.0 equiv) in dry THF/NMI (N-methylimidazole).

-

Addition: Add the

-pentafluorophenyl intermediate (1.2 equiv) followed by -

Validation: Monitor via

NMR. A single peak indicates successful stereotransfer.

References

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.[6]

-

Sofia, M. J., et al. (2010). Discovery of a β-d-2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. Journal of Medicinal Chemistry.

-

Murakami, E., et al. (2010). Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7976. Journal of Biological Chemistry.

-

Ross, B. S., et al. (2011). Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates. The Journal of Organic Chemistry.

-

Pertusati, F., & McGuigan, C. (2015).[3] Diastereoselective synthesis of P-chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction. Chemical Communications.

-

Siegel, D., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry (Remdesivir).

Sources

- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 3. Diastereoselective synthesis of P -chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00448A [pubs.rsc.org]

- 4. A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

The Chiral Carbocyclic Scaffold: ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol

The following technical guide details the role of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol in organic synthesis, specifically focusing on its utility as a privileged chiral scaffold for carbocyclic nucleosides.

Technical Guide & Synthetic Applications[1][2]

Executive Summary

((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol is a high-value chiral synthon belonging to the class of carbocyclic amino-alcohols.[1] It is the stereochemical mirror image (enantiomer) of the key intermediate used to manufacture Abacavir (Ziagen) , a blockbuster antiretroviral drug.[2]

While the (1S,4R) enantiomer is the precursor to Abacavir (which mimics the natural D-nucleoside configuration), the (1R,4S) isomer discussed here is the critical gateway to L-carbocyclic nucleosides .[1] These L-enantiomers are of intense interest in drug discovery because they often retain potent antiviral activity while exhibiting lower toxicity, as they are not recognized by human mitochondrial DNA polymerases.[1][2]

This guide details the structural logic, synthesis from the "Vince Lactam," and the specific reaction protocols required to utilize this scaffold in nucleoside analog construction.[2]

Structural Analysis & Retrosynthetic Logic

The molecule consists of a cyclopentene ring functionalized with a primary amine and a hydroxymethyl group in a cis-1,4-relationship.[1][3]

Stereochemical Definition[1][3]

-

Structure: cis-4-amino-2-cyclopentenyl methanol.[1][4][3][5][6][7][8]

-

Configuration: (1R, 4S).

-

Role:

The "Carbocyclic" Advantage

In traditional nucleosides, the sugar moiety (ribose/deoxyribose) is connected to the base via a hemiaminal linkage (glycosidic bond).[2] This bond is susceptible to cleavage by phosphorylases (e.g., Purine Nucleoside Phosphorylase).[1][2]

-

Mechanism of Stability: In the topic molecule, the oxygen of the furanose ring is replaced by a methylene group (

).[2] This creates a chemically and metabolically stable carbocyclic ring that cannot be cleaved by phosphorylases, extending the in vivo half-life of the resulting drugs.

Synthesis of the Core Scaffold

The industrial standard for accessing this scaffold is the enzymatic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one , commonly known as the Vince Lactam .[1]

The Vince Lactam Route

The racemic Vince lactam is resolved using a lactamase enzyme (e.g., from Pseudomonas solanacearum or commercially available esterases).[2]

-

Enzymatic Hydrolysis: The enzyme selectively hydrolyzes the (+) lactam to the amino acid, leaving the (-) lactam intact.[2]

-

Divergent Synthesis:

Figure 1: Synthetic pathway from the racemic Vince Lactam to the target (1R,4S) scaffold.[1][4]

Application: Synthesis of Carbocyclic Nucleosides

The primary utility of the (1R,4S)-amino alcohol is the construction of the purine nucleoside via the Daluge Method . This convergent synthesis builds the purine base directly onto the amino group of the cyclopentene scaffold.[2]

Mechanism: The Chloropyrimidine Displacement

The synthesis avoids the difficult coupling of a pre-formed purine base.[2] Instead, it uses a stepwise construction:

-

Displacement: The primary amine of the scaffold attacks a dichloropyrimidine.[2]

-

Cyclization: An orthoformate closes the imidazole ring to form the purine.[2]

Experimental Protocol (Daluge Modification)

Note: This protocol describes the coupling reaction. While originally designed for the Abacavir (1S,4R) isomer, the chemistry is identical for the (1R,4S) isomer described here.[1]

Reagents:

-

((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol (1.0 eq)[1]

-

2,5-Diamino-4,6-dichloropyrimidine (or N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide)[1]

-

Triethyl orthoformate[2]

-

Acid catalyst (HCl or H2SO4)[1]

Step-by-Step Methodology:

-

Condensation:

-

Charge a reactor with ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol (10.0 g) and N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide (1.05 eq) in isopropanol (150 mL).

-

Add NaHCO3 (2.5 eq) to scavenge the HCl generated.[2]

-

Reflux the mixture for 8–10 hours.

-

Checkpoint: Monitor by HPLC for disappearance of the pyrimidine starting material.[2]

-

Result: Formation of the intermediate pyrimidinyl-amino-cyclopentene.[1]

-

-

Imidazole Ring Closure:

-

Cool the reaction mixture to 25°C.

-

Add Triethyl orthoformate (3.0 eq) and a catalytic amount of concentrated HCl (0.1 eq).[2]

-

Stir at ambient temperature for 12 hours. The orthoformate reacts with the formamido group to close the five-membered imidazole ring.[2]

-

Result: Formation of the 6-chloropurine scaffold.

-

-

Functionalization (Optional):

Figure 2: The Daluge mechanism for constructing the purine ring on the chiral amino-alcohol scaffold.[1]

Comparative Data: Enantiomeric Utility

The following table contrasts the specific utility of the topic molecule versus its enantiomer.

| Feature | (1S, 4R) Enantiomer | (1R, 4S) Enantiomer (Topic) |

| Primary Drug Product | Abacavir (Ziagen) | L-Abacavir (Research), L-Carbovir |

| Viral Target | HIV-1 Reverse Transcriptase | HIV, HBV (Hepatitis B)[1] |

| Biological Mimicry | D-Nucleoside (Natural) | L-Nucleoside (Non-natural) |

| Toxicity Profile | Potential mitochondrial toxicity | Generally lower mitochondrial toxicity |

| Synthesis Source | (+) Vince Lactam | (-) Vince Lactam |

References

-

Daluge, S. M., et al. (1997).[1][2][3] "An efficient, scalable synthesis of the HIV reverse transcriptase inhibitor 1592U89." Nucleosides and Nucleotides.

-

Crimmins, M. T., & King, B. W. (1996).[1][2][3] "Asymmetric Synthesis of Carbocyclic Nucleosides: A General Method for the Synthesis of (-)-Carbovir and (-)-Abacavir." Journal of Organic Chemistry.

-

Trost, B. M., et al. (1988).[1][2] "A palladium-catalyzed enantioselective synthesis of carbocyclic nucleosides." Journal of the American Chemical Society.[2]

-

Vince, R., & Hua, M. (1990).[1][2] "Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides." Journal of Medicinal Chemistry.

Sources

- 1. (1s,4r)-(4-aminocyclopent-2-enyl)methanol Hydrochloride - Solid Form, >95% Purity | Medicine Grade, White To Yellow Appearance, Pharmaceutical Application, Cas No. 168960-19-8 at Best Price in Ahmedabad | Peritum Innovations Llp [tradeindia.com]

- 2. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. ijcpa.in [ijcpa.in]

- 5. biosynth.com [biosynth.com]

- 6. A facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. indiamart.com [indiamart.com]

- 8. researchgate.net [researchgate.net]

spectroscopic data for ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

This technical guide details the spectroscopic characterization and analytical profile of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride . This molecule is the enantiomer of the key pharmaceutical intermediate used in the synthesis of Abacavir (a reverse transcriptase inhibitor).[1]

In the context of drug development, the (1S,4R) isomer is the desired precursor for Abacavir.[1][2][3] Consequently, the (1R,4S) isomer discussed here is often monitored as a critical enantiomeric impurity (undesired isomer) or used as a chiral reference standard.[1]

Part 1: Chemical Identity & Stereochemistry

The molecule features a cyclopentene ring with two chiral centers at positions 1 and 4.[1] The cis relationship between the hydroxymethyl group and the amino group is preserved from the starting material (Vince lactam), but the absolute configuration distinguishes the enantiomers.[1]

| Property | Data |

| Chemical Name | ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride |

| Common Name | (+)-Cis-4-amino-2-cyclopentene-1-methanol HCl |

| Relation to Abacavir | Enantiomer of the Abacavir intermediate (1S,4R) |

| CAS Number | 168960-19-8 (Often refers to 1S,4R; check stereochemistry explicitly) |

| Molecular Formula | C₆H₁₁NO[4][5][6][7][8][9][10][11] · HCl |

| Molecular Weight | 149.62 g/mol (Salt); 113.16 g/mol (Free Base) |

| Chirality | (1R, 4S) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO |

Part 2: Synthesis & Formation Pathway

The synthesis typically originates from 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam).[1] The resolution of the lactam determines the final enantiomer.[1] To obtain the (1R,4S) amino alcohol, one must start with the (+)-Vince lactam (or resolve at a later stage), hydrolyze the amide bond, and reduce the carboxylic acid.[1]

Synthesis Workflow Diagram

Caption: Synthetic pathway from (+)-Vince lactam to the (1R,4S) amino alcohol hydrochloride.

Part 3: Spectroscopic Characterization

The spectroscopic data below characterizes the core structure.[1][12] Note that in achiral environments (standard NMR, MS, IR), the signals for the (1R,4S) enantiomer are identical to the (1S,4R) isomer.[1] The distinguishing factor is Optical Rotation and Chiral HPLC .[1]

1. Nuclear Magnetic Resonance (NMR)

Solvent: D₂O (Deuterium Oxide) Reference: HDO peak at 4.79 ppm.[1]

¹H NMR Data (400 MHz)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| C2-H, C3-H | 5.95 – 6.05 | Multiplet (m) | 2H | Vinyl protons (Ring double bond) |

| C4-H | 4.05 – 4.15 | Multiplet (m) | 1H | Allylic methine attached to Amine (-CH-NH₂) |

| CH₂-OH | 3.55 – 3.70 | Multiplet (m) | 2H | Hydroxymethyl protons |

| C1-H | 2.90 – 3.05 | Broad Multiplet | 1H | Allylic methine attached to CH₂OH |

| C5-H a | 2.45 – 2.55 | Multiplet | 1H | Ring methylene (one diastereotopic proton) |

| C5-H b | 1.55 – 1.65 | Multiplet | 1H | Ring methylene (other diastereotopic proton) |

Note: In D₂O, the amine (NH₃⁺) and hydroxyl (OH) protons exchange rapidly and are typically not observed.[1]

¹³C NMR Data (100 MHz)

| Carbon | Shift (δ ppm) | Type | Assignment |

| C2, C3 | 137.5, 131.2 | CH | Olefinic carbons |

| CH₂-OH | 64.8 | CH₂ | Primary alcohol carbon |

| C4 | 55.4 | CH | Methine attached to Amine |

| C1 | 45.2 | CH | Methine attached to Hydroxymethyl |

| C5 | 34.1 | CH₂ | Ring methylene |

2. Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) or CI.[1]

-

Molecular Ion:

-

Fragmentation:

3. Infrared Spectroscopy (FT-IR)

-

3350 - 3450 cm⁻¹: Broad, strong band (O-H stretch overlapping with N-H stretch).[1]

-

2900 - 3000 cm⁻¹: C-H stretching (aliphatic).[1]

-

1600 - 1650 cm⁻¹: C=C stretching (weak, cyclopentene ring).[1]

-

1500 - 1550 cm⁻¹: N-H bending (Amine salt).[1]

-

1050 cm⁻¹: C-O stretch (Primary alcohol).

4. Optical Rotation

This is the definitive test to distinguish the (1R,4S) enantiomer from the (1S,4R) Abacavir intermediate.[1]

-

(1S, 4R) Isomer: Levorotatory [α]D ≈ -55° to -60° (c=1, MeOH).[1]

-

(1R, 4S) Isomer (Target): Dextrorotatory (+) .

-

Value: [α]D ≈ +58° (c=1, MeOH).[1]

-

Part 4: Analytical Protocols

Protocol 1: Chiral HPLC Separation

To quantify the (1R,4S) isomer (e.g., as an impurity in the (1S,4R) batch), use a crown ether-based chiral column.[1]

-

Column: Crownpak CR(+) (150 mm x 4.0 mm, 5 µm).[1]

-

Mobile Phase: 50 mM Perchloric Acid (HClO₄) in Water (pH 1.0 - 2.0).

-

Note: Low pH is required to protonate the amine for interaction with the crown ether.

-

-

Flow Rate: 0.4 - 0.8 mL/min.[1]

-

Temperature: 10°C - 25°C (Lower temperature often improves resolution).[1]

-

Detection: UV at 200 nm or 210 nm (End absorption of the double bond).[1]

-

Elution Order:

-

(1R, 4S) Isomer (First eluting on Crownpak CR(+)).

-

(1S, 4R) Isomer (Second eluting).

-

Protocol 2: NMR Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of the hydrochloride salt.

-

Solvent: Add 0.6 mL of Deuterium Oxide (D₂O).

-

Alternative: DMSO-d6 can be used if exchangeable protons (NH/OH) need to be visualized, though peaks may broaden.[1]

-

-

Mixing: Vortex until fully dissolved. The salt is highly water-soluble.[1]

-

Acquisition: Run standard 1H (16 scans) and 13C (256-512 scans) experiments.

References

-

Crimmins, M. T., & King, B. W. (1996).[1][10][13] An Efficient Asymmetric Approach to Carbocyclic Nucleosides: Asymmetric Synthesis of 1592U89, a Potent Inhibitor of HIV Reverse Transcriptase.[1][13] Journal of Organic Chemistry, 61(13), 4192–4193.[1][13] Link[1]

-

Gangrade, D., et al. (2014).[1] Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol HCL– An Undesired Isomer of Key Starting Material.[1] International Journal of Chemical and Pharmaceutical Analysis, 1(4), 176-182.[1] Link

-

PubChem Compound Summary. (2025). (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride (CID 53471860).[1][3] Link

-

Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[1] Organometallics, 29(9), 2176–2179.[1] Link[1]

Sources

- 1. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

- 3. ijcpa.in [ijcpa.in]

- 4. (1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tatrate | 229177-52-0 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. scbt.com [scbt.com]

- 9. (1S,4R)-cis-4-Amino-2-cyclopentene-1-methanol Hydrochloride [lgcstandards.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. CAS 168960-19-8: 2-Cyclopentene-1-methanol, 4-amino-, hydr… [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

- 13. An Efficient Asymmetric Approach to Carbocyclic Nucleosides: Asymmetric Synthesis of 1592U89, a Potent Inhibitor of HIV Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

applications of aminocyclopentenol derivatives in medicinal chemistry

Application Note: Strategic Utilization of Aminocyclopentenol Derivatives in Medicinal Chemistry

Executive Summary: The "Privileged" Carbocycle

In modern drug discovery, the 4-amino-2-cyclopentenol scaffold (and its synthetic precursor, the "Vince Lactam") represents a "privileged structure." It serves as a metabolically stable bioisostere for the furanose ring found in natural nucleosides. Unlike the labile N-glycosidic bond of natural nucleosides, the C-N bond in carbocyclic nucleosides resists phosphorylase-mediated cleavage, significantly enhancing in vivo half-life.

This guide details the strategic application of this scaffold in the synthesis of antiretrovirals (Abacavir) and neuraminidase inhibitors (Peramivir), providing validated protocols for the critical stereoselective transformations required in GMP-compliant workflows.

Strategic Access: Obtaining the Chiral Scaffold

Before functionalization, high enantiopurity is required. The industry standard access point is the enzymatic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam), which yields the (-)-lactam and the (+)-amino acid.

Protocol A: Enzymatic Resolution of Vince Lactam

Objective: To isolate (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (>99% ee), the key precursor for Abacavir.

Reagents:

-

Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (100 g)

-

Enzyme: Pseudomonas cepacia lipase (immobilized) or CAL-B (Candida antarctica Lipase B)

-

Solvent: Diisopropyl ether (DIPE) or MTBE

-

Nucleophile: Water (0.55 eq)

Step-by-Step Methodology:

-

Slurry Preparation: Suspend racemic lactam (100 g, 0.92 mol) in DIPE (1.0 L).

-

Enzyme Addition: Add immobilized lipase (5 g, 5% w/w loading).

-

Initiation: Add water (9.0 mL, 0.5 mol). Stir vigorously at 30°C.

-

Monitoring: Monitor conversion via chiral HPLC (Chiralpak AD-H). The reaction stops automatically at 50% conversion due to high enantioselectivity (E > 100).

-

Work-up: Filter off the enzyme. The filtrate contains the unreacted (-)-lactam . The solid precipitate (mixed with enzyme) contains the hydrolyzed (+)-amino acid .

-

Purification: Concentrate the filtrate to obtain crystalline (-)-lactam.

-

Yield: ~45% (theoretical max 50%).

-

ee: >99%.

-

Application I: Carbocyclic Nucleosides (Antivirals)

Target: Abacavir (Ziagen) Mechanism: Reverse Transcriptase Inhibition (NRTI).[1]

The transformation of the aminocyclopentenol scaffold into a nucleoside analogue relies heavily on Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction) . This method allows for the stereocontrolled introduction of the purine base with retention of configuration (via a double inversion mechanism).

Signaling Pathway & Mechanism: Pd-Catalyzed Allylic Alkylation

The following diagram illustrates the catalytic cycle utilized to couple the purine base to the cyclopentenol scaffold.

Caption: The Pd(0) catalytic cycle. The reaction proceeds via a π-allyl intermediate, ensuring regioselectivity and stereochemical integrity.

Protocol B: Pd-Catalyzed Coupling of Purine Base

Objective: Coupling of 2-amino-6-chloropurine with the aminocyclopentenol carbonate.

Reagents:

-

Substrate: (1S, 4R)-4-((tert-butoxycarbonyl)amino)cyclopent-2-en-1-yl ethyl carbonate.

-

Nucleophile: 2-Amino-6-chloropurine.

-

Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3/Ligand.

-

Solvent: THF/DMSO (10:1).

Methodology:

-

Activation: Under inert atmosphere (N2), dissolve the purine base (1.1 eq) in THF/DMSO. Add NaH (1.1 eq) at 0°C to generate the sodium salt.

-

Catalyst Prep: In a separate vessel, dissolve the allylic carbonate (1.0 eq) and Pd catalyst in THF.

-

Coupling: Cannulate the catalyst/substrate solution into the purine salt suspension.

-

Reaction: Heat to reflux (60°C) for 4-6 hours.

-

Quench: Cool to RT, quench with sat. NH4Cl.[2]

-

Outcome: The Pd(0) displaces the carbonate (leaving group) to form the π-allyl complex. The purine attacks from the face opposite the metal, resulting in net retention of stereochemistry relative to the starting alcohol (if the carbonate was formed with retention).

Data Summary: Comparison of Leaving Groups for Allylic Substitution

| Leaving Group (LG) | Reactivity | Stability | Recommended Use |

| Acetate | Low | High | Large scale, requires higher temp. |

| Carbonate | High | Moderate | Preferred for Pharma (Abacavir) |

| Benzoate | Moderate | High | When UV detection is needed. |

| Phosphate | Very High | Low | Specialized, difficult substrates. |

Application II: Neuraminidase Inhibitors

Target: Peramivir (Rapivab) Mechanism: Transition State Mimicry.

Unlike Abacavir, which uses the ring as a spacer, Peramivir functionalizes the double bond of the cyclopentene ring to display multiple pharmacophores (guanidine, carboxylate, lipophilic side chain) in a specific 3D orientation that mimics the influenza virus transition state.

Workflow: Peramivir Scaffold Construction

The synthesis utilizes a [3+2] Cycloaddition between a nitrile oxide and the cyclopentene double bond to install the side chain with high stereocontrol.

Caption: Synthetic workflow for Peramivir. The [3+2] cycloaddition is the critical step for installing the lipophilic side chain with correct stereochemistry.

References

-

Trost, B. M., & Van Vranken, D. L. (1996).[3] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. [Link]

-

Crimmins, M. T., & King, B. W. (1996). Asymmetric Synthesis of Carbocyclic Nucleosides: A General Method for the Synthesis of (-)-Carbovir and (-)-Abacavir. The Journal of Organic Chemistry. [Link]

-

Babu, Y. S., et al. (2000). BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor through structure-based drug design. Journal of Medicinal Chemistry. [Link]

-

Singh, K., et al. (2012). Enzymatic Resolution of Vince Lactam: A Key Intermediate for the Synthesis of Carbocyclic Nucleosides. Organic Process Research & Development. [Link]

-

Tsuji, J. (1986). Palladium-catalyzed reactions of allylic compounds via π-allylpalladium complexes.[3] Tetrahedron. [Link]

Sources

use of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol as an Abacavir intermediate

Application Note: Utilization of 4-Aminocyclopent-2-en-1-yl Methanol as a Chiral Synthon in Abacavir Manufacturing

Executive Summary

This Application Note details the technical utilization of 4-aminocyclopent-2-en-1-yl methanol as the critical carbocyclic intermediate in the synthesis of Abacavir Sulfate (Ziagen®), a nucleoside reverse transcriptase inhibitor (NRTI).

The carbocyclic scaffold mimics the sugar moiety of natural nucleosides, providing resistance to enzymatic cleavage while maintaining viral DNA chain-termination capability.[] This guide focuses on the convergent synthesis strategy (the "GSK Route"), the specific coupling protocols, and the critical stereochemical controls required to ensure enantiomeric purity.

Critical Stereochemical Definitions

WARNING: Stereochemical Integrity is the Primary Critical Quality Attribute (CQA).

Researchers must distinguish between the two enantiomers of the intermediate.[2] While the user query specified the (1R, 4S) isomer, it is vital to note the following functional distinction in drug development:

-

((1S, 4R)-4-aminocyclopent-2-en-1-yl)methanol: The Active Precursor . This specific configuration corresponds to the stereochemistry of the final Abacavir drug substance. The protocols below describe the use of this isomer for synthesis.

-

((1R, 4S)-4-aminocyclopent-2-en-1-yl)methanol: The Enantiomeric Impurity (Related Compound C) . This isomer is used primarily as a Reference Standard in Chiral HPLC methods to quantify the enantiomeric excess (ee) of the active batch.

Note: For the purpose of this guide, "The Intermediate" refers to the chemical scaffold. The protocols describe the synthesis of the active (1S, 4R) drug, but the analytical section details the use of the (1R, 4S) isomer for validation.

Strategic Synthesis Overview

The industrial production of Abacavir relies on a Convergent Synthesis strategy. This approach couples the chiral carbocyclic amine with a pyrimidine base, followed by cyclization to the purine.[3]

Advantages of this Route:

-

Atom Economy: Avoids late-stage resolution of the complex final molecule.[4]

-

Regulatory Control: The stereocenter is established early via the "Vince Lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one).

Pathway Diagram: Convergent Synthesis of Abacavir

Figure 1: The convergent pathway highlighting the insertion point of the Amino Alcohol intermediate.

Protocol A: Preparation of the Intermediate

Before the coupling application, the intermediate is typically generated from the (-)-Vince Lactam.

Reagents:

-

(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)[4]

-

Sodium Borohydride (

) or Lithium Aluminum Hydride ( -

Solvent: THF or Ethanol/Acid mix.

Methodology (NaBH4 Route):

-

Dissolution: Dissolve (-)-Vince Lactam (1.0 eq) in Ethanol (10 vol) at 0°C.

-

Activation: Add Methanesulfonic acid (1.5 eq) slowly to activate the lactam.

-

Reduction: Portion-wise addition of

(2.0 eq) while maintaining temperature <10°C. -

Quench: Quench with Acetone followed by saturated

. -

Extraction: Extract with Isopropyl Acetate.

-

Isolation: Crystallize as the Hydrochloride salt or Tartrate salt for enhanced stability.

Checkpoint: The resulting solid is ((1S, 4R)-4-aminocyclopent-2-en-1-yl)methanol.[4]

Protocol B: Coupling Reaction (The Core Application)

This is the primary application of the intermediate. The amino group of the cyclopentene derivative displaces the chloride on the pyrimidine ring via an

Reaction Scheme:

Materials Table:

| Component | Role | Equivalents | Specification |

| (1S, 4R)-Amino Alcohol | Nucleophile | 1.0 | >99.5% ee |

| 2,5-Diamino-4,6-dichloropyrimidine | Electrophile | 1.05 | HPLC Purity >98% |

| Triethylamine ( | Base (Scavenger) | 2.5 | Anhydrous |

| n-Butanol (or Ethanol) | Solvent | 10 Volumes | Water content <0.1% |

Step-by-Step Procedure:

-

Setup: Equip a 3-neck Round Bottom Flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

-

Charging: Charge n-Butanol, 2,5-Diamino-4,6-dichloropyrimidine, and Triethylamine.

-

Addition: Add ((1S, 4R)-4-aminocyclopent-2-en-1-yl)methanol (free base or salt). Note: If using the HCl salt, increase

by 1.0 eq. -

Reaction: Heat the mixture to reflux (

for n-Butanol). -

Monitoring: Monitor by HPLC. Reaction is complete when the pyrimidine starting material is <1.0%.

-

Typical Duration: 8–12 hours.

-

-

Work-up:

-

Cool to Room Temperature (

). -

Filter off the Triethylamine Hydrochloride salts.

-

Concentrate the filtrate under vacuum to obtain the crude coupled product.

-

Critical Process Parameter (CPP):

-

Temperature Control: Reflux is required to overcome the activation energy of the

on the deactivated pyrimidine ring. -

Stoichiometry: Excess pyrimidine is preferred to prevent double-addition of the amino alcohol (formation of dimers).

Protocol C: Analytical Control (Chiral HPLC)

This section details the use of the (1R, 4S) enantiomer (the specific isomer queried) as a Reference Standard to validate the purity of the (1S, 4R) process intermediate.

Method Principle: Separation of enantiomers using a crown-ether based chiral stationary phase or polysaccharide derivative.

HPLC Conditions:

| Parameter | Setting |

| Column | Chiralpak AD-H or Crownpak CR(+) (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane : Ethanol : Diethylamine (80 : 20 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Temperature |

System Suitability Workflow:

-

Standard Prep: Prepare a "Racemic Mix" by mixing equal parts of the Active Intermediate (1S, 4R) and the Reference Standard (1R, 4S).

-

Resolution Check: Inject the mix. The Resolution (

) between the (1R, 4S) and (1S, 4R) peaks must be > 2.0.[4] -

Sample Analysis: Inject the production batch.

-

Calculation:

Where

Logic Diagram: Quality Control Decision Tree

Figure 2: Quality Control workflow utilizing the (1R, 4S) enantiomer as a marker.

References

-

Daluge, S. M., et al. (1997). "An Efficient, Scalable Synthesis of the HIV Reverse Transcriptase Inhibitor Ziagen (1592U89)." Nucleosides, Nucleotides & Nucleic Acids, 19(1-2), 297-327.[5] Link

-

Crimmins, M. T., & King, B. W. (1996).[3] "Asymmetric Synthesis of Carbocyclic Nucleosides: A General Method for the Synthesis of Antiviral Agents." The Journal of Organic Chemistry, 61(13), 4192-4193. Link

-

Glaxo Group Ltd. (1991). "Therapeutic Nucleosides."[3][5] U.S. Patent 5,034,394.[][3] Link

-

Trost, B. M., et al. (1988). "Palladium-catalyzed enantioselective synthesis of carbocyclic nucleosides." Journal of the American Chemical Society, 110(2), 621-623. Link

-

Gowda, B., et al. (2014). "Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material." International Journal of Chemical and Pharmaceutical Analysis, 2(1). Link

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. ijcpa.in [ijcpa.in]

- 5. US8097723B2 - Process for the preparation of abacavir - Google Patents [patents.google.com]

- 6. US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

Strategic Protection Architectures for 4-Aminocyclopent-2-en-1-yl Methanol

A Gateway to Carbocyclic Nucleosides

Executive Summary

4-Aminocyclopent-2-en-1-yl methanol (often derived from the Vince Lactam) is the structural cornerstone for carbocyclic nucleoside reverse transcriptase inhibitors (NRTIs), most notably Abacavir and Carbovir . Its unique architecture—a cyclopentene ring bearing both an allylic amine and a primary alcohol—presents a distinct chemoselective challenge. The alkene is prone to migration or reduction, the amine is nucleophilic, and the alcohol often requires activation for palladium-catalyzed coupling.

This Application Note details three orthogonal protection strategies designed to isolate reactivity at specific sites, enabling high-yield synthesis of complex pharmaceutical intermediates.

Strategic Analysis: The "Why" Behind the Chemistry

The Bifunctional Challenge

The scaffold contains three reactive centers:

-

C4-Amine: Highly nucleophilic; prone to poisoning metal catalysts (e.g., Pd(0)).

-

C1-Hydroxymethyl: Primary alcohol; serves as the handle for coupling to purine bases via Tsuji-Trost reactions.

-

C2-C3 Alkene: Essential for biological activity but sensitive to hydrogenation and acid-catalyzed migration.

The "Vince Lactam" Advantage

While direct protection of the amino alcohol is possible, the most efficient industrial route initiates protection before the ring-opening of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam ). By protecting the lactam nitrogen first, the subsequent reductive ring-opening yields a pre-protected amine, leaving the alcohol free for immediate functionalization.

Detailed Protocols

Protocol A: The "Boc-First" Strategy (Standard)

Objective: Generate N-Boc-protected amino alcohol from Vince Lactam. This is the primary route for Abacavir synthesis.

Mechanism: The lactam nitrogen is acylated with Boc anhydride. Subsequent reduction with Sodium Borohydride (

Reagents:

-

(-)-Vince Lactam (1 equiv)

- (Di-tert-butyl dicarbonate) (1.1 equiv)

- (4-Dimethylaminopyridine) (0.05 equiv)

- (1.5 equiv)

-

Solvents: THF (anhydrous), Methanol.

Step-by-Step Methodology:

-

Lactam Protection:

-

Dissolve (-)-Vince Lactam in anhydrous THF (0.5 M).

-

Add

and catalytic DMAP. -

Stir at

for 4 hours. Monitor via TLC (EtOAc/Hexane 3:7) for disappearance of lactam. -

Checkpoint: The intermediate

-Boc lactam is stable and can be crystallized, but is often used directly.

-

-

Reductive Ring Opening:

-

Cool the solution to

. -

Add Methanol (to activate borohydride) followed by slow addition of

. -

Caution: Gas evolution (

). Maintain temperature -

Stir for 2 hours at

, then allow to warm to room temperature.

-

-

Quench and Isolation:

-

Quench carefully with saturated

solution. -

Extract with Ethyl Acetate (

). -

Wash combined organics with brine, dry over

, and concentrate. -

Yield Expectation: 85-92%.

-

Protocol B: Orthogonal Silylation (Boc-Amine / TBS-Alcohol)

Objective: Fully protect the scaffold to allow manipulation of the double bond or purification without side reactions.

Rationale: The tert-butyldimethylsilyl (TBS) ether is orthogonal to the Boc group. TBS is removed with Fluoride (

Reagents:

- -Boc-4-aminocyclopent-2-en-1-yl methanol (from Protocol A)

- (1.2 equiv)

-

Imidazole (2.5 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Methodology:

-

Dissolve the

-Boc amino alcohol in DMF (1.0 M). -

Add Imidazole (acts as base and nucleophilic catalyst).

-

Add

portion-wise at -

Warm to

and stir for 6 hours. -

Workup: Dilute with

(ether facilitates removal of DMF during washing). Wash with water ( -

Purification: Flash chromatography (Silica, 5-10% EtOAc in Hexanes).

Protocol C: Activation for Pd-Coupling (Boc-Amine / Carbonate)

Objective: Convert the alcohol into a leaving group (Carbonate) for Palladium-catalyzed allylic substitution (Tsuji-Trost reaction), the key step in attaching the purine base.

Reagents:

- -Boc-amino alcohol[1]

-

Methyl Chloroformate (

) (1.2 equiv) -

Pyridine or

(1.5 equiv) -

Solvent: DCM (Dichloromethane)

Step-by-Step Methodology:

-

Dissolve

-Boc amino alcohol and Pyridine in dry DCM at -

Add Methyl Chloroformate dropwise.

-

Stir at

for 1 hour. -

Critical Control: Do not allow the temperature to rise above

during addition to prevent attack on the Boc group or allylic rearrangement. -

Workup: Wash with cold 1M

(to remove pyridine), then saturated -

Result: The resulting carbonate is the "Activated Donor" for the synthesis of Abacavir.

Visualization of Workflows

Pathway Diagram

The following diagram illustrates the divergence from the Vince Lactam to either the Storage Form (TBS protected) or the Reactive Form (Carbonate activated).

Caption: Divergent synthesis pathways from Vince Lactam to activated pharmaceutical intermediates.

Comparative Stability Data

The table below guides the selection of protecting groups based on downstream reaction conditions.

| Condition | N-Boc / O-Free | N-Boc / O-TBS | N-Boc / O-Carbonate |

| Aqueous Acid (pH 1-3) | Unstable (Boc removal) | Unstable (TBS removal) | Unstable |

| Mild Acid (pH 4-5) | Stable | Labile | Stable |

| Basic Hydrolysis (NaOH) | Stable | Stable | Unstable (Hydrolysis) |

| Reduction (NaBH4) | Stable | Stable | Stable |

| Pd(0) Allylic Subst. | Inert | Inert | Reactive (Leaving Group) |

| Fluoride (TBAF) | Stable | Unstable (Deprotection) | Stable |

Troubleshooting & Quality Control

Common Failure Modes

-

Double Bond Migration:

-

Incomplete Lactam Opening:

Analytical Validation (Self-Check)

-

1H NMR (DMSO-d6):

-

Boc-Group: Singlet at

1.39 ppm (9H). -

Olefin: Distinct multiplets at

5.85 and 5.65 ppm. -

Alpha-Proton (N-CH): Multiplet at

4.40 ppm. -

Hydroxyl: Triplet at

4.70 ppm (disappears upon

-

References

-

Vince, R. (2024). Application of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. Link

-

Daluge, S. M., et al. (1997).[8] 1592U89, a novel carbocyclic nucleoside analog with potent, selective anti-human immunodeficiency virus activity.[8][9] Antimicrobial Agents and Chemotherapy.[8][10] Link

-

Crimmins, M. T., & King, B. W. (1996).[2] Asymmetric Total Synthesis of the HIV Reverse Transcriptase Inhibitor 1592U89. Journal of Organic Chemistry. Link

-

Scott, K. (2024).[11] Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Link

Sources

- 1. ijcpa.in [ijcpa.in]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. researchgate.net [researchgate.net]

- 4. US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]

- 5. mdpi.org [mdpi.org]

- 6. Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective Groups [organic-chemistry.org]

- 8. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

Application Note: Strategic Synthesis and ProTide Functionalization of Antiviral Nucleoside Analogs

Abstract

This application note details the robust preparation of therapeutic nucleoside analogs, focusing on the two most critical bottlenecks in antiviral drug development: the stereoselective construction of the glycosidic bond and the functionalization of the 5'-hydroxyl group to enhance bioavailability (ProTide technology). Unlike standard textbook descriptions, this guide focuses on "field-proven" methodologies—specifically the Vorbrüggen glycosylation and phosphoramidate prodrug synthesis—providing troubleshooting insights for bench scientists.

Introduction: The "Kinase Bypass" Strategy

Nucleoside analogs (NAs) mimic natural nucleosides to inhibit viral polymerases or induce lethal mutagenesis. However, a major limitation of parent NAs is their dependence on intracellular kinases for conversion to the active triphosphate form. The first phosphorylation step (nucleoside

To overcome this, modern synthetic strategies employ ProTide technology (Prodrug of Nucleotide), where a masked phosphate group is chemically attached to the nucleoside.[1] This allows the drug to passively diffuse into the cell and bypass the first kinase step, significantly increasing potency (as seen in Sofosbuvir and Remdesivir).

Module A: Stereoselective Base Coupling (Vorbrüggen Reaction)

The formation of the N-glycosidic bond is the foundation of nucleoside synthesis. The Vorbrüggen reaction remains the gold standard due to its reliability in producing the biologically relevant

Mechanistic Insight: Neighboring Group Participation

Success depends on the "Neighboring Group Participation" (NGP) of the acyl protecting group at the C2' position of the sugar.

-

Silylation: The nucleobase is silylated to increase solubility and nucleophilicity.

-

Activation: A Lewis acid (TMSOTf) generates an oxocarbenium ion at C1'.

-

Direction: The C2'-acyl group forms a cyclic acyloxonium intermediate on the

-face, blocking it. -

Attack: The silylated base attacks from the top (

-face), guaranteeing the 1',2'-trans configuration.

Visualization: Vorbrüggen Reaction Pathway

Figure 1: The Vorbrüggen mechanism. The C2' protecting group anchors the stereochemistry, forcing the base to attack from the beta face.

Protocol: Standard Vorbrüggen Glycosylation

Objective: Coupling a modified cytosine base with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose.

Reagents:

-

Base: N4-Acetylcytosine (1.0 equiv)

-

Sugar: 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (1.0 equiv)

-

Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 equiv)

-

Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 equiv)

-

Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Workflow:

-

Silylation (In Situ): Suspend the nucleobase in anhydrous MeCN under Argon. Add BSA. Heat to 60°C for 30 mins until the solution becomes clear (indicates complete silylation).

-

Addition: Cool the mixture to 0°C. Add the sugar component (dissolved in minimal MeCN).

-

Catalysis: Add TMSOTf dropwise via syringe. Caution: Exothermic.

-

Reaction: Warm to Room Temperature (RT) then heat to 60°C. Monitor by TLC (usually 1-2 hours).

-

Quench: Cool to RT. Pour into a saturated NaHCO₃ solution (ice-cold) to neutralize the acid and remove silyl groups.

-

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄.

Expert Tip: If the

Module B: ProTide Synthesis (Phosphoramidate Functionalization)

Once the nucleoside is synthesized and deprotected (except for the 5'-OH), the next step is installing the ProTide moiety. The McGuigan method uses a chlorophosphoramidate reagent.

The Challenge of P-Chirality

The phosphorus atom in the ProTide is a chiral center, creating two diastereomers (

-

Observation: Often, one diastereomer is significantly more potent (e.g.,

-Sofosbuvir is >10x more active than -

Control: While non-selective synthesis produces a 1:1 mixture, fractional crystallization or chiral chromatography is required to isolate the active isomer.

Visualization: ProTide Metabolic Activation

Figure 2: The metabolic pathway of a ProTide. The masking groups render the nucleotide neutral for cell entry, then fall off intracellularly.

Protocol: NMI-Mediated Phosphoramidate Coupling

Objective: Synthesis of a 5'-phosphoramidate prodrug.

Reagents:

-

Nucleoside: 1.0 equiv (dried azeotropically with pyridine).

-

Reagent: Phenyl-(methoxy-L-alaninyl)-phosphorochloridate (2.0 equiv).

-

Base: N-Methylimidazole (NMI) (5.0 equiv).

-

Solvent: Anhydrous THF or DCM.

Step-by-Step Workflow:

-

Preparation: Dissolve the nucleoside in anhydrous THF under Argon.

-

Base Addition: Add NMI. The solution should remain clear.

-

Coupling: Add the phosphorochloridate reagent dropwise at 0°C.

-

Monitoring: Stir at RT for 12-16 hours. Monitor by ³¹P NMR (look for signals around 3-4 ppm) and TLC.

-

Workup: Quench with methanol. Remove solvent. Dissolve residue in DCM and wash with 0.5M HCl (to remove NMI), then NaHCO₃.

-

Purification: Silica gel column chromatography (DCM/MeOH gradient).

Expert Tip: The phosphorochloridate reagent is moisture sensitive. Always prepare it fresh or store it in frozen benzene aliquots.

Analytical Validation & Quality Control

Validating the structure and purity of nucleoside analogs requires a multi-modal approach.

Analytical Comparison Table

| Method | Target Information | Critical Parameter |

| ¹H NMR | Sugar/Base Structure | H1' Anomeric proton coupling ( |

| ³¹P NMR | ProTide Purity | Two peaks (~3.5 ppm) indicate a diastereomeric mixture ( |

| LC-MS | Molecular Mass | Watch for "Neutral Loss" of the sugar moiety (Base+H)⁺ in fragmentation.[2] |

| Chiral HPLC | Diastereomer Ratio | Essential for ProTides. Use Polysaccharide columns (e.g., Chiralpak AD-H). |

Separation of Diastereomers

If the synthetic route yields a mixture of

-

Technique: Supercritical Fluid Chromatography (SFC).[3]

-

Condition: Chiralpak AD-H column, CO₂ with 10-20% Methanol modifier.

-

Why SFC? Nucleosides are often polar; SFC offers better resolution and easier solvent removal than reverse-phase HPLC for these isomers.

References

-